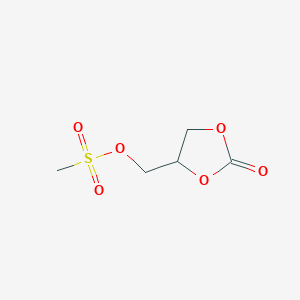Glycerol carbonate mesylate
CAS No.:
Cat. No.: VC18931973
Molecular Formula: C5H8O6S
Molecular Weight: 196.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H8O6S |
|---|---|
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | (2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate |
| Standard InChI | InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3 |
| Standard InChI Key | MYTOZGCDKPCNRB-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCC1COC(=O)O1 |
Introduction
Structural and Molecular Characteristics
Glycerol carbonate mesylate is synthesized via the mesylation of glycerol carbonate, where a hydroxyl group is replaced by a methanesulfonyl group. The molecular formula is C₅H₈O₆S, with a molecular weight of 196.18 g/mol . The mesyl group (-SO₂CH₃) enhances the compound’s reactivity, making it a versatile intermediate in nucleophilic substitution reactions.
Table 1: Basic Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₈O₆S | |
| Molecular weight | 196.18 g/mol | |
| Density | Not reported | — |
| Melting point | Not reported | — |
| Boiling point | Not reported | — |
| Flash point | Not reported | — |
Synthesis Pathways
While no direct synthesis methods for glycerol carbonate mesylate are documented, its preparation can be inferred from analogous mesylation reactions:
Mesylation of Glycerol Carbonate
Glycerol carbonate contains two hydroxyl groups, which can react with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine):
The reaction typically proceeds under anhydrous conditions at 0–25°C .
Alternative Routes
-
Transesterification: Reaction of glycerol mesylate with cyclic carbonates like ethylene carbonate .
-
Enzymatic catalysis: Lipase-mediated processes, though unverified for this specific compound .
Reactivity and Functional Utility
The mesyl group acts as a superior leaving group, enabling applications in:
-
Pharmaceutical intermediates: Facilitating C-O bond cleavage in prodrug synthesis.
-
Polymer chemistry: As a crosslinking agent or monomer modifier .
-
Surfactants: Potential emulsifier due to polar sulfonate and carbonate groups .
Challenges and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume